N-Methyl Maprotiline Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl Maprotiline Hydrochloride is a tetracyclic antidepressant used primarily in the treatment of depressive disorders. It is known for its ability to inhibit the reuptake of norepinephrine, thereby increasing its concentration in the synaptic cleft and enhancing mood. This compound is closely related to other secondary amine tricyclic antidepressants but has distinct anxiolytic properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Maprotiline Hydrochloride involves the reaction of 9,10-ethanoanthracene-9(10H)-propanamine with methyl iodide under basic conditions to introduce the N-methyl group. The resulting compound is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for yield and purity. Techniques such as ultramicro disintegration and drop pill manufacturing are employed to improve the dissolution rate and stability of the final product .

化学反应分析

Types of Reactions

N-Methyl Maprotiline Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride can be used.

Substitution: Reagents such as alkyl halides are commonly used for substitution reactions

Major Products

The major products formed from these reactions include hydroxylated derivatives and various substituted analogs, which can have different pharmacological properties .

科学研究应用

N-Methyl Maprotiline Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the reuptake inhibition of neurotransmitters.

Biology: Employed in research on neurotransmitter pathways and their role in mood regulation.

Medicine: Investigated for its potential in treating various mood disorders, including major depressive disorder and anxiety.

Industry: Utilized in the development of new antidepressant formulations and delivery methods .

作用机制

N-Methyl Maprotiline Hydrochloride exerts its effects primarily by inhibiting the reuptake of norepinephrine at the presynaptic neuronal membrane. This increases the synaptic concentration of norepinephrine, enhancing adrenergic neurotransmission and improving mood. The compound does not significantly affect serotonin reuptake, distinguishing it from other tricyclic antidepressants .

相似化合物的比较

N-Methyl Maprotiline Hydrochloride is similar to other secondary amine tricyclic antidepressants such as nortriptyline and protriptyline. it has unique anxiolytic properties and a different side effect profile. For example:

Nortriptyline: Primarily inhibits the reuptake of both norepinephrine and serotonin, with a higher incidence of anticholinergic side effects.

Protriptyline: More stimulating and less sedating compared to this compound .

Similar Compounds

- Nortriptyline

- Protriptyline

- Amitriptyline

- Desipramine

These compounds share structural similarities but differ in their pharmacological profiles and side effect spectra .

生物活性

N-Methyl Maprotiline Hydrochloride, a derivative of maprotiline, is a tetracyclic antidepressant (TeCA) known for its multifaceted biological activities. This article delves into its pharmacological properties, mechanisms of action, therapeutic applications, and associated case studies, supported by data tables and research findings.

Overview of this compound

This compound functions primarily as a norepinephrine reuptake inhibitor (NRI) with additional sedative and anxiolytic properties. Its mechanism involves the antagonism of various receptors, including:

- Norepinephrine Transporters (NET)

- H1 Histamine Receptors

- 5-HT2 Serotonin Receptors

- α1-Adrenergic Receptors

- Muscarinic Acetylcholine Receptors

This compound exhibits significant effects on neurotransmitter systems, contributing to its antidepressant efficacy and other therapeutic benefits .

The primary mechanism by which N-Methyl Maprotiline exerts its effects is through the inhibition of norepinephrine reuptake. This action is complemented by its antagonistic effects on H1 and 5-HT2 receptors, which contribute to its sedative properties. Additionally, it has been identified as a functional inhibitor of acid sphingomyelinase (FIASMA), further broadening its pharmacological profile .

| Mechanism | Effect |

|---|---|

| Norepinephrine Reuptake Inhibition | Increases norepinephrine levels in synaptic cleft |

| H1 Histamine Receptor Antagonism | Produces sedative effects |

| 5-HT2 Receptor Antagonism | Modulates mood and anxiety |

| α1-Adrenergic Receptor Antagonism | May reduce blood pressure and orthostatic hypotension |

| FIASMA | Alters sphingolipid metabolism |

Biological Activity and Efficacy

Research indicates that this compound shows promise not only as an antidepressant but also in other therapeutic areas. It has demonstrated anticancer activity by inducing apoptosis in neuroblastoma cells through caspase-mediated pathways . Additionally, studies have suggested potential benefits in treating conditions such as diabetic kidney disease and certain forms of cancer, including Burkitt lymphoma .

Case Studies

- Depression Treatment : A clinical trial compared the efficacy of N-Methyl Maprotiline with traditional tricyclic antidepressants (TCAs) like amitriptyline. Results indicated that patients experienced a more rapid onset of antidepressant effects with N-Methyl Maprotiline, with fewer side effects related to anticholinergic activity .

- Anxiolytic Effects : In animal models, N-Methyl Maprotiline reduced isolation-induced aggressive behavior and inhibited stress-induced responses, suggesting its utility in anxiety disorders .

- Anticancer Properties : Research highlighted the compound's ability to suppress cell viability in neuroblastoma through JNK- and ERK-dependent mechanisms, indicating potential applications in oncology .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics:

- Bioavailability : Rapidly absorbed following oral administration.

- Half-life : Approximately 43 to 51 hours, allowing for once-daily dosing.

- Protein Binding : About 88%, indicating significant distribution in the body.

- Metabolism : Primarily hepatic through various pathways including N-demethylation and hydroxylation.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Half-life | 43 - 51 hours |

| Protein Binding | 88% |

| Primary Metabolism | Hepatic |

Adverse Effects and Safety Profile

While generally well-tolerated, this compound can cause adverse effects similar to other TCAs, including:

- Anticholinergic effects (dry mouth, constipation)

- Sedation

- Cardiovascular issues (orthostatic hypotension)

Notably, it has a lower incidence of severe anticholinergic side effects compared to amitriptyline but may pose risks for individuals with a history of seizures due to its proconvulsant potential at higher doses .

属性

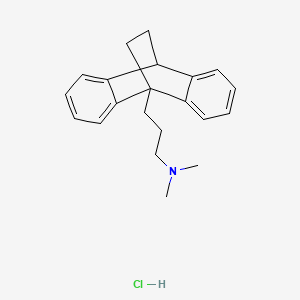

IUPAC Name |

N,N-dimethyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-22(2)15-7-13-21-14-12-16(17-8-3-5-10-19(17)21)18-9-4-6-11-20(18)21;/h3-6,8-11,16H,7,12-15H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBLXPMCFCXWFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。